molecular formula C3H9ClN4 B2603766 (2S)-2-azidopropan-1-amine hydrochloride CAS No. 847259-94-3

(2S)-2-azidopropan-1-amine hydrochloride

Cat. No.: B2603766
CAS No.: 847259-94-3
M. Wt: 136.58
InChI Key: OCAXOZPCDWGASL-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-azidopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group (-N3) attached to a propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Scientific Research Applications

(2S)-2-azidopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds via click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azidopropan-1-amine hydrochloride typically involves the azidation of a suitable precursor. One common method is the reaction of (2S)-2-chloropropan-1-amine with sodium azide (NaN3) in an aqueous or organic solvent. The reaction is usually carried out under mild conditions, often at room temperature, to avoid decomposition of the azido group. The resulting (2S)-2-azidopropan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, the implementation of in-line purification techniques, such as crystallization or distillation, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azidopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst, or lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), organic solvents (e.g., dimethylformamide), mild temperatures.

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4), room temperature to moderate heating.

    Cycloaddition: Copper(I) catalysts, organic solvents (e.g., tetrahydrofuran), room temperature to moderate heating.

Major Products Formed

    Substitution: Various substituted amines or thiols.

    Reduction: (2S)-2-aminopropan-1-amine.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-azidopropan-1-amine hydrochloride largely depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of various probes or therapeutic agents. The molecular targets and pathways involved can vary widely, depending on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-azidopropan-1-amine hydrochloride: The enantiomer of (2S)-2-azidopropan-1-amine hydrochloride, differing only in the spatial arrangement of the substituents around the chiral center.

    2-azidoethanamine hydrochloride: A structurally similar compound with one fewer carbon atom in the backbone.

    3-azidopropan-1-amine hydrochloride: A positional isomer with the azido group attached to the third carbon instead of the second.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity and potential for diverse applications in synthesis, bioconjugation, and drug development.

Properties

IUPAC Name

(2S)-2-azidopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAXOZPCDWGASL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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